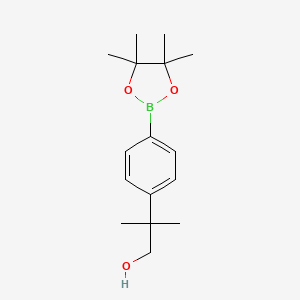

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol typically involves the following steps:

Boronic Acid Formation: : The starting material, phenylboronic acid, undergoes a reaction with a suitable boron reagent to form the boronic ester.

Methylation: : The boronic ester is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate.

Reduction: : The resulting compound is reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.

Analyse Chemischer Reaktionen

Types of Reactions

This compound undergoes several types of reactions, including:

Oxidation: : Oxidation reactions can convert the boronic acid group to a boronic ester or borate.

Reduction: : Reduction reactions can reduce the boronic acid group to boronic alcohols.

Substitution: : Substitution reactions can replace the boronic acid group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: : Common reagents include alkyl halides and amines.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted phenyl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Biology

In biological research, this compound is used in the development of fluorescent probes and imaging agents. Its ability to bind to sugars makes it useful in studying carbohydrate-protein interactions.

Medicine

In medicinal chemistry, this compound is used in the design of new drugs. Its boronic acid group can interact with biological targets, making it useful in the development of enzyme inhibitors and other therapeutic agents.

Industry

In material science, this compound is used in the synthesis of polymers and other materials. Its unique properties make it suitable for applications in electronics and nanotechnology.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid group can bind to proteins, enzymes, and other molecules, affecting their function and activity. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: : A simpler boronic acid derivative without the methyl group.

Boronic Esters: : Similar compounds with different substituents on the boronic acid group.

Boronic Acids with Different Substituents: : Compounds with different alkyl or aryl groups attached to the boronic acid.

Uniqueness

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol is unique due to its specific structural features, which provide enhanced stability and reactivity compared to simpler boronic acids. Its methyl group and phenyl ring contribute to its distinct chemical properties and applications.

Biologische Aktivität

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity based on existing research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

- Molecular Formula : C13H23BN2O

- Molecular Weight : 266.14 g/mol

- CAS Number : 1218791-01-5

- MDL Number : MFCD22571853

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an antibacterial agent and its interaction with specific biological targets.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study highlighted the structure-activity relationship (SAR) of related compounds against Pseudomonas aeruginosa, revealing that modifications in the boron-containing moiety can enhance antibacterial efficacy. For instance:

| Compound | MIC (µg/mL) | Residence Time (min) | PAE (h) |

|---|---|---|---|

| PF5081090 | 0.69 | 41 | 1.26 |

| PT913 | 0.56 | 124 | 4 |

These results suggest that the presence of the dioxaborolane moiety contributes to prolonged antibacterial effects through enhanced binding kinetics to bacterial targets .

The mechanism by which this compound exerts its biological effects is primarily through inhibition of key enzymes involved in bacterial cell wall synthesis. The boron atom facilitates interactions with active site residues in enzymes like LpxC, crucial for maintaining bacterial integrity. The binding affinity and specificity can be modulated by structural variations within the compound .

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

-

In Vivo Efficacy Against Pseudomonas aeruginosa :

- A mouse model study demonstrated that administration of the compound significantly reduced bacterial load in infected tissues compared to controls.

- The pharmacokinetic/pharmacodynamic (PK/PD) modeling indicated that higher residence times correlate with improved therapeutic outcomes.

-

Synergistic Effects :

- Research has also indicated that combining this compound with other antibiotics may yield synergistic effects, enhancing overall antibacterial activity and reducing resistance development.

Eigenschaften

IUPAC Name |

2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-14(2,11-18)12-7-9-13(10-8-12)17-19-15(3,4)16(5,6)20-17/h7-10,18H,11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFZPNRPKPPOQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.